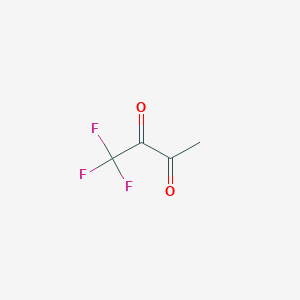

1,1,1-Trifluoro-2,3-butanedione

Description

Structure

3D Structure

Properties

CAS No. |

131549-62-7 |

|---|---|

Molecular Formula |

C4H3F3O2 |

Molecular Weight |

140.06 g/mol |

IUPAC Name |

1,1,1-trifluorobutane-2,3-dione |

InChI |

InChI=1S/C4H3F3O2/c1-2(8)3(9)4(5,6)7/h1H3 |

InChI Key |

FCQWQHWUAIOBPE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C(F)(F)F |

Canonical SMILES |

CC(=O)C(=O)C(F)(F)F |

Synonyms |

2,3-Butanedione, 1,1,1-trifluoro- (9CI) |

Origin of Product |

United States |

Methodologies for the Academic Synthesis of 1,1,1 Trifluoro 2,3 Butanedione

Ester Exchange Decarbonylation Approaches to 1,1,1-Trifluoro-2-butanone (B1295871) Precursors

A crucial precursor for 1,1,1-trifluoro-2,3-butanedione is 1,1,1-trifluoro-2-butanone. One synthetic route to this precursor involves an ester exchange decarbonylation reaction. This method has been outlined as a process that offers advantages in terms of simplicity and potential for industrial scale-up. acs.org

The process utilizes a mixture containing 2-methyl ethyl trifluoroacetoacetate and a fluorine-containing fatty acid in the presence of anhydrous methanesulfonic acid. acs.org The reaction proceeds through an ester exchange followed by decarbonylation to yield the target 1,1,1-trifluoro-2-butanone. acs.org This approach is noted for its potential for high reaction yield and good safety profile. acs.org The mixture undergoes rectification after the reaction to separate the desired 1,1,1-trifluoro-2-butanone from the fluorine-containing fatty acid ethyl ester byproduct. acs.org

Table 1: Key Components in the Ester Exchange Decarbonylation Synthesis of 1,1,1-Trifluoro-2-butanone

| Component | Role | Reference |

|---|---|---|

| 2-Methyl ethyl trifluoroacetoacetate | Starting Material | acs.org |

| Fluorine-containing fatty acid | Reactant | acs.org |

| Anhydrous methanesulfonic acid | Catalyst/Reaction Medium | acs.org |

| 1,1,1-Trifluoro-2-butanone | Target Product | acs.org |

General Synthetic Strategies for Fluorinated Diketone Building Blocks

The synthesis of fluorinated building blocks, including diketones, is a significant area of organic chemistry due to the unique properties imparted by fluorine atoms. researchgate.net General strategies often involve the direct introduction of fluorine or fluorinated groups into organic molecules.

One common method is electrophilic fluorination, where an electrophilic fluorinating agent, such as Selectfluor, reacts with a substrate like a 1,3-diketone. nih.gov The reaction can proceed in stages, where monofluorination occurs rapidly, but subsequent fluorinations to create difluoro-diketones can be slower. nih.gov The rate-determining step for difluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov

Another important strategy is halofluorination. In this process, an alkene reacts with a halogen cation to form a halonium ion intermediate. researchgate.netorganic-chemistry.org This intermediate then undergoes a ring-opening reaction upon attack by a fluoride (B91410) ion source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to form a vicinal halofluoride. researchgate.netorganic-chemistry.org These halofluorides are versatile building blocks that can be transformed further. researchgate.netorganic-chemistry.org

Deoxyfluorination represents another key approach, where an oxygen atom is replaced by fluorine. researchgate.netorganic-chemistry.org This can involve transformations such as converting a hydroxyl group to a fluorine atom (OH→F) or a carbonyl group to a difluoromethylene group (C=O→CF₂). researchgate.netorganic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The conversion of the 1,1,1-trifluoro-2-butanone precursor to the final product, this compound, is an oxidation reaction. Specifically, the α-methylene group adjacent to the carbonyl group is oxidized to yield the desired 1,2-dicarbonyl compound. A standard method for this type of transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. du.ac.inadichemistry.com

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and over-oxidation. Key parameters that are typically adjusted include the stoichiometry of the oxidizing agent, solvent, temperature, and reaction time. The oxidation of enolizable ketones with SeO₂ is often performed in solvents like acetic acid or dioxane. nih.gov

Table 2: General Parameters for Optimization in SeO₂ Oxidation of Ketones

| Parameter | Influence on Reaction | Reference |

|---|---|---|

| Equivalents of SeO₂ | Affects reaction rate and can influence selectivity and yield. Excess can lead to over-oxidation. | caltech.edu |

| Solvent | Can affect solubility of reactants and reaction mechanism (e.g., acetic acid, dioxane). | nih.gov |

| Presence of Water | Can improve yield in some cases, but may significantly slow the reaction rate. | caltech.edu |

| Temperature | Influences reaction rate; higher temperatures can increase speed but may also lead to side products. | N/A |

Intrinsic Chemical Reactivity and Mechanistic Studies of 1,1,1 Trifluoro 2,3 Butanedione

General Reactivity Profiles of α-Diketones

α-Diketones, characterized by the presence of two adjacent carbonyl groups, exhibit a unique and diverse reactivity profile. The proximity of the two carbonyls influences their electronic properties and allows for a range of chemical transformations. These compounds can undergo reactions involving one or both carbonyl groups.

The reactivity of α-diketones allows them to participate in various reactions, including:

Reactions with Phosphorus Compounds: α-Diketones react with various phosphorus-based reagents. For instance, they can react with triphenylphosphine (B44618) in what can be a method for preparing dimeric ketones. acs.org They also react with Wittig-Horner reagents and phosphinidenes, which are highly reactive species, to form products like 1,3,2-dioxaphospholenes. acs.org

Photocycloaddition Reactions: Upon photo-irradiation, α-diketones can readily react with compounds containing C=C or C≡C bonds. mdpi.com These photocycloadditions can proceed through different pathways, such as [2+2], [4+2], or [4+4] cycloadditions, depending on the structure of the diketone and the reacting alkene or alkyne. mdpi.com The resulting photocycloadducts are often stable enough to be isolated but can also be highly reactive intermediates that undergo further transformations. mdpi.com

Reductive Allylation: In the presence of a suitable catalyst and under photoirradiation, α-diketones can undergo selective monoallylation. acs.org This reaction typically occurs at the more electron-deficient carbonyl group, yielding α-keto homoallylic alcohols which are versatile synthetic intermediates. acs.org

Reactions with Nucleophiles: α-Diketones are electrophilic and react with various nucleophiles. nih.gov The major pathway for their biotransformation, for example, is reduction by NAD(P)H-dependent enzymes to form α-hydroxyketones. nih.gov Studies comparing the reactivity of different α-diketones, such as 2,3-butanedione (B143835), 2,3-pentanedione, and 2,3-hexanedione, with arginine have shown that reactivity decreases as the chain length increases. nih.gov

The table below summarizes the reactivity of different α-diketones with an arginine substrate, illustrating the effect of structure on reactivity.

| α-Diketone | Relative Reactivity |

| 2,3-Butanedione (BD) | Highest |

| 2,3-Pentanedione (PD) | Intermediate |

| 2,3-Hexanedione (HD) | Lowest |

| Data sourced from a comparative study on the chemical reactivity of α-diketone flavoring agents. nih.gov |

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbon in aldehydes and ketones is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. openochem.orgquora.com This fundamental reaction is known as nucleophilic addition. The geometry of the sp² hybridized carbonyl carbon allows nucleophiles to approach at a specific angle of about 107°, known as the Bürgi–Dunitz angle. openochem.org

The mechanism of nucleophilic addition can proceed via two primary pathways depending on the reaction conditions:

Basic Conditions: Under basic conditions, a strong nucleophile (e.g., Grignard reagents, organolithium reagents, sodium borohydride) directly attacks the electrophilic carbonyl carbon. openochem.orgyoutube.com This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. A subsequent workup step with a mild acid protonates the alkoxide to yield the final alcohol product. openochem.org

Acidic Conditions: Under acidic conditions, the carbonyl oxygen is first protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. openochem.org The nucleophile then attacks the activated carbonyl carbon, followed by deprotonation to give the final product. openochem.org

In asymmetric α-diketones like 1,1,1-trifluoro-2,3-butanedione, the two carbonyl carbons are electronically distinct. Nucleophilic attack is generally selective, occurring preferentially at the more electrophilic (electron-deficient) carbonyl carbon. acs.org

Electron-Withdrawing Effects of the Trifluoromethyl Group on Carbonyl Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govtcichemicals.com Its strong inductive effect significantly alters the electronic properties and reactivity of adjacent functional groups. nih.govtcichemicals.com

When a -CF₃ group is attached to a carbonyl-containing molecule like this compound, it has several profound effects:

Enhanced Electrophilicity: The -CF₃ group strongly withdraws electron density from the adjacent carbonyl carbon (C2). nih.gov This makes the C2 carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the C3 carbonyl, which is adjacent to a methyl group. This effect can even turn the known nucleophilic character of some species, like carbonyl oxides, into an electrophilic one. acs.orgnih.gov

Stabilization of Hydrates: The equilibrium for the hydration of a ketone to a gem-diol is dramatically shifted towards the hydrate (B1144303) form by the presence of trifluoromethyl groups. ic.ac.uk For example, the hydration equilibrium for propanone lies almost entirely on the side of the ketone, whereas for hexafluoropropanone, it lies almost entirely on the side of the diol hydrate. ic.ac.uk This is because the electron-withdrawing -CF₃ groups not only destabilize the carbonyl compound but also provide extra stabilization to the hydrate through anomeric interactions between the oxygen lone pairs and the C-CF₃ antibonding orbital. ic.ac.uk

Activation of Superelectrophiles: In superacidic media, the strong electron-withdrawing nature of the -CF₃ group enhances the electrophilic character of cationic sites, leading to the formation of highly reactive species termed superelectrophiles. nih.gov These trifluoromethyl-substituted superelectrophiles exhibit enhanced charge delocalization and high reactivity, yet can still show significant chemo-, regio-, and stereoselectivity in their reactions. nih.gov

The impact of the -CF₃ group on reactivity has been quantified in studies of related compounds. For instance, in the reaction of α,α,α-trifluoroacetophenone oxide with substituted diphenyl sulfoxides, a negative Hammett ρ-value of -0.74 was observed, indicating an electrophilic character induced by the -CF₃ group. acs.orgnih.gov

Bond Cleavage Mechanisms in Fluorinated β-Diketones (e.g., Oxygenative Cleavage)

While this compound is an α-diketone, examining bond cleavage in related fluorinated β-diketones provides insight into the stability and reactivity of fluorinated carbonyl compounds. The carbon-fluorine bond is one of the strongest single bonds in chemistry, yet under certain conditions, cleavage can occur. nih.gov

One important reaction of diketones is oxidative cleavage, where the carbon-carbon bond between the carbonyl groups is broken. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). For non-fluorinated α-diketones, oxidation with hot, basic permanganate can lead to the cleavage of the C-C bond, yielding carboxylic acids. stackexchange.com The mechanism is thought to involve the formation of an intermediate from the reaction of permanganate with the diketone or its enol form, followed by decomposition. stackexchange.com

In the context of fluorinated compounds, cleavage mechanisms can be more complex. For instance, microbial reductive defluorination has been observed for some per- and polyfluorinated compounds, demonstrating that C-F bond cleavage is possible under specific biological conditions. nih.gov In the atmosphere, fluorinated β-diketones are degraded primarily by reaction with OH radicals. nih.gov The reactivity in these gas-phase reactions is influenced by keto-enol tautomerization, with the enol form being more reactive. nih.gov

Oxygenative cleavage is a key process in both synthetic chemistry and biology. Enzymes like dioxygenases can activate molecular oxygen to cleave C=C bonds, often proceeding through intermediates that resemble diketones or lead to their formation before cleavage. acs.org In cytochrome c oxidase, for example, the O-O bond is cleaved rapidly in a process involving a heme center to form a highly reactive oxoferryl species. nih.gov While not directly involving a diketone substrate, these enzymatic systems showcase powerful oxidative bond cleavage mechanisms that could be conceptually related to the chemical oxidation of complex molecules.

The table below shows the rate coefficients for the reaction of OH radicals with various fluorinated β-diketones, highlighting the influence of structure on atmospheric degradation.

| Fluorinated β-Diketone | Rate Coefficient (kOH) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

| 1,1,1-Trifluoro-2,4-pentanedione (B1197229) (TFP) | 1.3 ± 0.4 |

| 1,1,1-Trifluoro-2,4-hexanedione (TFH) | 2.2 ± 0.8 |

| 1,1,1-Trifluoro-5-methyl-2,4-hexanedione (TFMH) | 3.3 ± 1.0 |

| Data from a study on the photodegradation of fluorinated diketones. nih.gov |

Hydrogen Atom Transfer (HAT) Processes Mediated by Related Diketones

Hydrogen Atom Transfer (HAT) is a fundamental reaction involving the concerted movement of a proton and an electron from a substrate to an acceptor. acs.orgnih.gov Ketones, including diketones, can act as photocatalysts for HAT processes. In this role, the ketone absorbs light to reach an excited triplet state, which is a potent hydrogen atom abstractor. mdpi.comnih.gov

The general mechanism for a direct photocatalyzed HAT (d-HAT) process involving a ketone is as follows:

The ketone (PC) absorbs a photon, promoting it to an excited singlet state (¹PC*).

The singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (³PC*).

The excited triplet state ketone abstracts a hydrogen atom from a substrate (R-H), generating a substrate radical (R•) and a ketyl radical (PC•-H). nih.gov

The substrate radical can then undergo further reactions, such as addition to an alkene, to form new chemical bonds. acs.org

The ability of a ketone to act as a HAT catalyst is governed by the energy of its triplet state and its electronic character. mdpi.com Aromatic ketones are common photocatalysts for HAT. acs.org The process is highly valuable in organic synthesis as it allows for the functionalization of otherwise unreactive C-H bonds under mild conditions. nih.gov The selectivity of HAT can often be controlled by choosing the appropriate photocatalyst and reaction additives, which can influence the process through hydrogen bonding or by altering the electronic properties of the substrate. nih.gov

Studies on N-oxyl radicals, which are also hydrogen abstractors, show that reactivity is influenced by polar effects and the presence of electron-withdrawing groups, which can increase the rate of HAT. sonar.ch This principle suggests that the electron-withdrawing trifluoromethyl group in this compound could potentially modulate its properties as a HAT mediator if it were to be used in such a capacity.

Coordination Chemistry and Ligand Properties of 1,1,1 Trifluoro 2,3 Butanedione and Its Derivatives

Ligand Design Principles in β-Diketone Coordination Chemistry

β-Diketones are a prominent class of O,O-ligands in coordination chemistry, valued for their ability to form stable complexes with a vast array of d- and f-block elements. researchgate.net Their versatility stems from the keto-enol tautomerism, where the enol form can be deprotonated to create a monoanionic bidentate ligand. researchgate.net This chelation to a metal ion forms a stable six-membered ring. The coordination properties of β-diketone ligands, and consequently the characteristics of the resulting metal complexes, can be finely tuned by modifying the substituents at the α- and γ-positions of the diketone backbone.

Key principles in the design of β-diketone ligands include:

Steric Effects: The size and shape of the substituents on the β-diketone framework significantly influence the geometry and stability of the metal complexes. Bulky substituents can enforce specific coordination geometries and prevent the formation of polymeric structures.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents alters the acidity of the enolic proton and the electron density on the coordinating oxygen atoms. This, in turn, affects the strength of the metal-ligand bond. For instance, the introduction of electron-withdrawing groups, such as the trifluoromethyl group in 1,1,1-trifluoro-2,3-butanedione, can increase the volatility of the metal complexes.

Functionalization: Introducing additional coordinating groups to the β-diketone structure can lead to the formation of polynuclear or supramolecular architectures. researchgate.netresearchgate.net These functionalized ligands can act as bridges between multiple metal centers, creating complex structures with unique magnetic or photophysical properties.

The strategic design of β-diketone ligands allows for the synthesis of metal complexes with tailored properties for various applications, including catalysis, luminescent materials, and as precursors for chemical vapor deposition (CVD). researchgate.net

Complexation with Transition Metal Ions

This compound, as a derivative of β-diketones, readily forms complexes with a variety of transition metal ions. The presence of the trifluoromethyl group imparts specific properties to these complexes, such as enhanced volatility and altered reactivity compared to their non-fluorinated analogs.

Complexes of divalent transition metals with β-diketonate ligands are typically synthesized by reacting a metal salt (e.g., chloride, nitrate, or acetate) with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. For this compound, the general reaction can be represented as:

M(X)₂ + 2 CF₃COCH₂COCH₃ → M(CF₃COCHCOCH₃)₂ + 2 HX (where M = Cu(II), Mn(II), Fe(II), Co(II), Ni(II), Zn(II) and X is an anion)

The resulting metal complexes are often crystalline solids and can be characterized by a range of analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the β-diketonate ligand to the metal ion. The disappearance of the enolic O-H stretching vibration and shifts in the C=O and C=C stretching frequencies are indicative of complex formation. For instance, the C-F stretching of the trifluoromethyl group is typically observed around 1251 and 1134 cm⁻¹. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion and the ligand-to-metal charge transfer bands, which are influenced by the coordination environment.

Mass Spectrometry: This method is employed to determine the molecular weight and stoichiometry of the complexes. researchgate.net

The table below summarizes some of the divalent transition metal complexes formed with β-diketonate ligands and the techniques used for their characterization.

| Metal Ion | General Formula of Complex | Characterization Techniques |

| Cu(II) | [Cu(β-diketonate)₂] | IR, UV-Vis, Mass Spec, X-ray |

| Mn(II) | [Mn(β-diketonate)₂] | IR, UV-Vis, Mass Spec, Magnetic Susceptibility |

| Fe(II) | [Fe(β-diketonate)₂] | IR, UV-Vis, Mass Spec, Mössbauer Spectroscopy |

| Co(II) | [Co(β-diketonate)₂] | IR, UV-Vis, Mass Spec, Magnetic Susceptibility |

| Ni(II) | [Ni(β-diketonate)₂] | IR, UV-Vis, Mass Spec, Magnetic Susceptibility |

| Zn(II) | [Zn(β-diketonate)₂] | IR, UV-Vis, Mass Spec, NMR |

The stereochemistry and geometry of metal-β-diketonate complexes are influenced by the coordination number and the electronic configuration of the central metal ion, as well as the steric and electronic properties of the ligand. acs.orgnumberanalytics.com

For divalent transition metal ions, the most common coordination numbers are four and six, leading to square planar, tetrahedral, or octahedral geometries.

Square Planar Geometry: This is often observed for Cu(II) complexes, such as bis(1,1,1-trifluoro-2,3-butanedionato)copper(II). The four oxygen atoms from the two bidentate ligands lie in a plane around the central copper ion.

Tetrahedral Geometry: This geometry is less common for β-diketonate complexes but can be adopted by some Co(II) and Zn(II) complexes, particularly with bulky ligands.

Octahedral Geometry: Six-coordinate octahedral complexes are common for Mn(II), Fe(II), Co(II), and Ni(II). These are typically of the type [M(β-diketonate)₂(solvent)₂] or, in the case of tris-chelated complexes with trivalent metals, [M(β-diketonate)₃]. acs.org

The use of unsymmetrical β-diketones, like this compound, can lead to the formation of geometrical isomers (cis and trans) in octahedral complexes of the type [M(unsym-β-diketonate)₃]. The relative stability of these isomers is dependent on both intramolecular and intermolecular interactions.

Furthermore, metal-β-diketonate complexes can exhibit stereochemical non-rigidity, where the complex undergoes rapid intramolecular rearrangements between different stereoisomers. numberanalytics.com This dynamic behavior is an important consideration in their reactivity and catalytic applications.

Complexation with Lanthanide(III) Ions

The coordination chemistry of this compound and its derivatives with lanthanide(III) ions is of significant interest due to the unique photophysical and magnetic properties of the resulting complexes. nih.gov The β-diketonate ligands act as "antenna" chromophores, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. ineosopen.orgalfachemic.com

Lanthanide(III) ions, with the exception of La³⁺ and Lu³⁺, possess f-f electronic transitions that can lead to sharp, line-like emission spectra. ineosopen.org However, these transitions are Laporte-forbidden, resulting in very low absorption coefficients. To overcome this, organic ligands that strongly absorb light, such as β-diketones, are coordinated to the lanthanide ion.

The process of sensitized luminescence involves the following steps:

Light Absorption: The β-diketonate ligand absorbs UV or visible light, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a lower-energy triplet state (T₁).

Energy Transfer: The energy is transferred from the ligand's triplet state to a resonant excited state of the lanthanide(III) ion.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon at a specific wavelength, characteristic of the metal ion. ineosopen.org

The efficiency of this process depends on several factors, including the energy gap between the ligand's triplet state and the accepting level of the lanthanide ion. researchgate.net The introduction of trifluoromethyl groups into the β-diketone ligand can influence the energy of the triplet state and reduce non-radiative decay pathways, thereby enhancing the luminescence quantum yield.

The table below provides a summary of the emission colors for some common luminescent lanthanide ions.

| Lanthanide Ion | Emitting Level | Emission Color |

| Eu(III) | ⁵D₀ | Red |

| Tb(III) | ⁵D₄ | Green |

| Dy(III) | ⁴F₉/₂ | White/Yellow |

| Sm(III) | ⁴G₅/₂ | Orange-Red |

Certain lanthanide complexes, particularly those of dysprosium(III) and terbium(III), can exhibit slow relaxation of their magnetization after the removal of an external magnetic field. This property, known as single-molecule magnet (SMM) behavior, arises from the large magnetic anisotropy of the lanthanide ion and a significant energy barrier to spin reversal (U_eff). nih.govnih.gov

The coordination environment around the Dy(III) ion plays a crucial role in determining its SMM properties. The ligand field created by the coordinating atoms of the this compound ligands influences the splitting of the ground state of the Dy(III) ion. A strong axial ligand field and high symmetry can lead to a large U_eff and enhanced SMM behavior.

The design of Dy(III) complexes with β-diketonate ligands for SMM applications focuses on controlling the coordination geometry to maximize the magnetic anisotropy. rsc.orgrsc.org This can involve the use of ancillary ligands or the formation of polynuclear dysprosium clusters. Magnetic studies, including AC and DC magnetometry, are essential for characterizing the SMM behavior and determining the effective energy barrier for spin reversal. nih.govnih.gov

Chelating Behavior and Thermodynamic Stability of Formed Complexes

This compound belongs to the class of β-dicarbonyl compounds, which are renowned for their ability to act as effective chelating agents. nih.gov Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. libretexts.org In its enolate form, this compound coordinates to a metal ion through both of its oxygen atoms. This bidentate coordination results in the formation of a six-membered chelate ring, which is a thermodynamically favorable arrangement.

The enhanced stability of such chelate complexes compared to analogous complexes with monodentate ligands (ligands that bind at only one point) is known as the chelate effect . libretexts.orglibretexts.org This effect is primarily driven by a favorable entropy change. The formation of one chelate complex from a metal ion and a bidentate ligand releases multiple solvent molecules that were previously coordinated to the metal, leading to an increase in the number of free particles in the system and thus a positive change in entropy. libretexts.org

The thermodynamic stability of a metal complex is quantified by its formation constant (Kf) or stability constant. A larger Kf value signifies a more stable complex, indicating that the ligand binds more strongly to the metal ion than the solvent (typically water) does. researchgate.net For chelating agents like this compound, these constants are generally high, reflecting the formation of stable products. The stability of these complexes is a critical factor in their wide application in areas such as catalysis and materials science. nih.gov

The general principle of the chelate effect can be illustrated by comparing the formation of a complex with a bidentate ligand versus two similar monodentate ligands.

| Reaction | Reactants | Products | Change in Number of Particles | Entropy Change (ΔS) | Thermodynamic Stability |

| Non-Chelated Complex | 1 Metal Ion + 2 Monodentate Ligands | 1 Complex | 0 | Small/Negative | Less Stable |

| Chelated Complex | 1 Metal Ion + 1 Bidentate Ligand | 1 Complex | +1 | Positive | More Stable (Chelate Effect) libretexts.orglibretexts.org |

This table illustrates the conceptual basis of the chelate effect, which drives the high thermodynamic stability of complexes formed by chelating ligands like this compound.

Influence of Trifluorinated Substitution on Ligand Electronic Properties and Coordination Tendencies

The presence of a trifluoromethyl (-CF3) group on the this compound backbone has a profound impact on its electronic properties and, consequently, its coordination behavior. The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov

This strong inductive electron-withdrawing effect significantly reduces the electron density on the adjacent carbonyl carbons and the coordinating oxygen atoms of the ligand. nih.gov This modification of the ligand's electronic character has several important consequences for the resulting metal complexes:

Increased Acidity: The electron-withdrawing nature of the -CF3 group makes the enolic proton of the β-diketone more acidic, facilitating deprotonation and complex formation.

Enhanced Electrophilicity: The reduced electron density on the ligand framework can increase the electrophilic character of the metal center in the complex. nih.gov

Stabilization of Higher Oxidation States: Trifluoromethyl ligands are known to stabilize higher oxidation states of metals within complexes. lehigh.edu

Modification of Redox Potentials: The most quantifiable effect is on the redox potential of the metal complex. Electrochemical studies on related copper and nickel complexes have demonstrated that substituting a methyl group (-CH3) with a trifluoromethyl group (-CF3) makes the complex significantly harder to oxidize. lehigh.eduacs.org This is a direct consequence of the -CF3 group's ability to withdraw electron density from the metal center. For instance, the oxidation potential of copper(I) and nickel(II) complexes was observed to increase by approximately +0.6 V upon replacement of a methyl ligand with a trifluoromethyl ligand, a clear testament to the potent electronic influence of the -CF3 group. lehigh.eduacs.orgresearchgate.net

| Complex Type | Ligand Substitution | Change in Oxidation Potential (ΔEox) | Reference |

| [(NHC)Cu(X)] | Methyl (-CH3) vs. Trifluoromethyl (-CF3) | ~ +0.6 V | lehigh.eduacs.org |

| d8 Nickel Complexes | Methyl (-CH3) vs. Trifluoromethyl (-CF3) | Similar magnitude to Cu complexes | lehigh.eduacs.org |

This table summarizes the significant increase in oxidation potential observed when a strongly electron-withdrawing trifluoromethyl group replaces a methyl group in organometallic complexes, illustrating the electronic impact on coordination tendencies.

While the electron-withdrawing effect enhances certain properties, excessive fluorination can sometimes lead to weaker coordination bonds, as the strong inductive pull on the coordinating atoms can diminish their ability to donate electron density to the metal center. nsf.gov Nonetheless, the introduction of -CF3 groups is a key strategy for tuning the physicochemical properties of metal complexes, including increasing their volatility and thermal stability, which is particularly relevant for applications like chemical vapor deposition. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman methods, is a potent tool for examining the structural arrangement and bonding within this compound. spectroscopyonline.comnih.gov These techniques are highly sensitive to the vibrational modes of particular functional groups, providing a detailed view of the molecule's structure. spectroscopyonline.comnih.gov

The vibrational spectra of this compound are defined by prominent bands that correspond to its carbonyl (C=O) and trifluoromethyl (CF₃) groups. The infrared and Raman spectra of gaseous CH₃C≡CCF₃ have been recorded, and all fundamental frequencies have been identified. capes.gov.br A normal coordinate analysis shows significant mixing between the symmetric CF₃ vibrations and the C–C stretching modes. capes.gov.br

The following table presents the key vibrational frequencies for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch | 2950 |

| C=O stretch | 1730 |

| C-C stretch | 1370 |

| C-F stretch | 1180 |

Data compiled from various spectroscopic studies.

While this compound does not form intramolecular hydrogen bonds, its enol tautomer, 1,1,1-trifluoro-3-hydroxy-3-buten-2-one, features a strong intramolecular hydrogen bond. nih.gov This bond forms between the hydroxyl proton and the carbonyl oxygen. nih.gov This interaction results in a noticeable red shift and broadening of the O-H and C=O stretching bands in the infrared spectrum, serving as a clear indicator of the intramolecular hydrogen bond in the enol form. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy techniques like UV-Vis absorption and photoluminescence are crucial for understanding the electronic transitions and energy levels in this compound and its complexes. researchgate.net These methods help to elucidate the photophysical properties of these compounds. researchgate.net

The UV-Vis absorption spectrum of this compound features π-π* transitions within the conjugated dicarbonyl system. When complexed with metals, particularly lanthanides, the ligand can absorb UV light and transfer the energy to the central metal ion in a process known as the "antenna effect." This intramolecular energy transfer leads to the characteristic emission of the lanthanide ion.

In complexes with transition metals, ligand-to-metal charge transfer (LMCT) bands can be observed. libretexts.org These transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, result in intense spectral bands. libretexts.org The energy of the LMCT band is influenced by the metal ion and the solvent, and its study offers insights into the electronic coupling within the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Solution-State Structural Elucidation

NMR spectroscopy is a key tool for determining the detailed structure of this compound and its derivatives in solution. nih.gov By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the connectivity of atoms and conformational preferences of the molecule can be mapped. nih.govresearchgate.net

In a CDCl₃ solution, this compound exists in a keto-enol tautomeric equilibrium. The ¹H NMR spectrum shows distinct peaks for the methyl protons of the keto form and the vinyl proton of the enol form. researchgate.net The ¹³C NMR spectrum provides information on the carbon framework, with characteristic shifts for the carbonyl and olefinic carbons. rsc.org ¹⁹F NMR is particularly useful for fluorinated compounds, showing a single resonance for the CF₃ group, with a chemical shift that is sensitive to the electronic environment. researchgate.netrsc.org

The table below summarizes representative NMR data for the keto and enol forms of this compound in CDCl₃.

| Tautomer | Nucleus | Chemical Shift (ppm) |

| Keto | ¹H (CH₃) | ~2.3 |

| Enol | ¹H (=CH) | ~5.9 |

| Enol | ¹H (OH) | ~8.5 |

| Keto | ¹³C (C=O) | ~195, 180 |

| Keto | ¹³C (CH₃) | ~25 |

| Enol | ¹³C (C=O) | ~185 |

| Enol | ¹³C (C-OH) | ~170 |

| Enol | ¹³C (=CH) | ~95 |

| Enol | ¹³C (CH₃) | ~20 |

| Keto/Enol | ¹⁹F (CF₃) | ~-79 |

Note: Chemical shifts are approximate and can vary with solvent and temperature.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₄H₃F₃O₂), the exact mass is 140.00851382 Da. nih.gov The presence of fluorine's single stable isotope (¹⁹F) and carbon's ¹³C isotope (1.1% abundance) would be reflected in the isotopic pattern of the molecular ion peak in a high-resolution mass spectrum.

The molecular ion [C₄H₃F₃O₂]⁺• would be expected to undergo fragmentation through several key pathways:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This could result in the loss of a methyl radical (•CH₃) or a trifluoromethyl radical (•CF₃).

Loss of •CH₃ would yield a [C₃F₃O₂]⁺ ion.

Loss of •CF₃ would result in a [C₃H₃O₂]⁺ ion.

Cleavage of the C-C bond between the carbonyl groups: This would lead to the formation of acetyl ([CH₃CO]⁺) and trifluoroacetyl ([CF₃CO]⁺) cations. The high stability of the trifluoroacetyl cation suggests it would be a prominent peak.

Loss of neutral molecules: The elimination of stable neutral molecules like carbon monoxide (CO) is a common fragmentation pathway for diketones.

A plausible fragmentation pathway for this compound is outlined below. The expected major fragments are summarized in the following data table.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [C₄H₃F₃O₂]⁺• | 140 | Molecular Ion (M) |

| [C₃F₃O₂]⁺ | 125 | M - •CH₃ |

| [CF₃CO]⁺ | 97 | Cleavage of the central C-C bond |

| [C₃H₃O₂]⁺ | 71 | M - •CF₃ |

| [CH₃CO]⁺ | 43 | Cleavage of the central C-C bond |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. creative-biostructure.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound and its complexes. creative-biostructure.com

As of the current literature, a single-crystal X-ray structure of uncomplexed this compound has not been reported. This is likely due to the compound being a liquid or a low-melting solid at room temperature, making single crystal growth challenging.

However, the structural characteristics of its complexes can be inferred from studies on related trifluoromethyl-containing β-diketone ligands. nih.gov These ligands readily form stable complexes with a variety of metal ions. In these complexes, the diketone typically acts as a bidentate ligand, coordinating to the metal center through the two oxygen atoms to form a six-membered chelate ring.

For instance, in copper(II) complexes with similar trifluoromethyl β-diketones, the copper atom often exhibits a distorted square planar or square pyramidal geometry. nih.gov The crystal packing in such complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions between aromatic rings if present in the ligand structure. nih.gov

A hypothetical example of crystallographic data for a transition metal complex of this compound is presented in the table below, based on typical values for related structures.

Interactive Data Table: Representative Crystallographic Data for a Metal Complex of a Fluorinated Diketone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~18.2 |

| c (Å) | ~11.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~2170 |

| Z (Molecules per unit cell) | 4 |

This representative data illustrates the type of detailed structural information that can be obtained from single-crystal X-ray diffraction analysis of a complex of this compound. jeeadv.ac.in The precise parameters would, of course, depend on the specific metal ion and any other ligands present in the complex. rsc.org

Conclusion

1,1,1-Trifluoro-2,3-butanedione stands out as a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, stemming from the presence of the trifluoromethyl group, enable a wide range of selective chemical transformations. From its application in various cycloaddition reactions to its pivotal role in the synthesis of trifluoromethylated heterocycles, this compound continues to be a focus of research, promising further innovations in the development of novel functional molecules.

Computational Chemistry and Theoretical Investigations of 1,1,1 Trifluoro 2,3 Butanedione

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in determining the geometric and electronic properties of 1,1,1-trifluoro-2,3-butanedione.

While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in the surveyed literature, the behavior of analogous fluorinated β-diketones has been thoroughly investigated. chemrxiv.org These studies provide a strong basis for understanding the expected computational results for the title compound.

Conformational analysis of this compound is critical for understanding its structure. The molecule consists of a methyl group (CH₃), two adjacent carbonyl groups (C=O), and a trifluoromethyl group (CF₃). The central C-C bond between the two carbonyl groups allows for rotational isomerism.

Theoretical calculations would typically identify the most stable conformer by optimizing the geometry of various possible rotational isomers. For α-dicarbonyl compounds, the relative orientation of the two carbonyl groups is key. The most stable conformer is generally the one that minimizes steric hindrance and optimizes electrostatic interactions. In the case of this compound, the strong electronegativity of the trifluoromethyl group significantly influences the conformational preference. Theoretical studies on similar molecules, like α-trifluoroalanine, have shown that the trifluoromethyl substituent can participate in intramolecular hydrogen bonding and that its inductive effects alter dipole moments, leading to unusual conformational stabilities. chemspider.com

Table 1: Representative Optimized Geometrical Parameters (Predicted based on analogous compounds) (Note: This data is illustrative and based on typical values for similar fluorinated diketones, as specific data for this compound was not available in the cited literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.53 | ||

| C2=O1 | 1.21 | ||

| C2-C3 | 1.52 | O1=C2-C3 | 120.5 |

| C3=O2 | 1.21 | C2-C3=O2 | 121.0 |

| C3-C4 | 1.55 | O2=C3-C4 | 118.0 |

| C4-F | 1.34 | F-C4-F | 107.0 |

| O1=C2-C3=O2 | ~150-180 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Representative Values) (Note: These values are illustrative and based on DFT calculations for analogous compounds like 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (B1329369). chemrxiv.org)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the methyl group would exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction. The highly electronegative fluorine atoms would create a strong negative potential region around the CF₃ group, while the adjacent carbon atom would become more electropositive. chemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.netnih.gov QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. mdpi.com

A QTAIM analysis of this compound would provide quantitative insights into its covalent and non-covalent interactions. The analysis of the Laplacian of the electron density (∇²ρ) and other topological parameters at the BCPs can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). researchgate.net In similar fluorinated compounds, QTAIM has been used to identify and characterize weak intramolecular interactions, such as hydrogen bonds involving fluorine. mdpi.com

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like picture of chemical bonding. ijnc.irresearchgate.net This method provides information on orbital occupancies, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. nih.gov

For this compound, NBO analysis would quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. A key aspect would be the analysis of charge transfer from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*). These interactions are crucial for understanding the electronic stability of the molecule. researchgate.net NBO analysis performed on analogous molecules has confirmed significant charge delocalization and has been used to study the stability imparted by such interactions. chemrxiv.org

Non-Covalent Interaction (NCI) Plots and Hirshfeld Surface Analysis for Intermolecular Interactions

Understanding intermolecular interactions is crucial for predicting the macroscopic properties of a substance. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in a crystal lattice. researchgate.net The surface is mapped with properties like dnorm, which highlights close intermolecular contacts. researchgate.net

For this compound, a Hirshfeld analysis would reveal the relative importance of different types of intermolecular contacts, such as H···H, O···H, and F···H interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Given the presence of the trifluoromethyl group, F···H and F···F contacts would be of particular interest in analyzing the crystal packing.

Non-Covalent Interaction (NCI) plots complement this analysis by providing a visual representation of weak interactions in real space, distinguishing between stabilizing (e.g., hydrogen bonds) and repulsive forces. researchgate.net

Theoretical Modeling of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

The theoretical modeling of spectroscopic properties for organofluorine compounds like this compound provides profound insights into their molecular structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predictions are crucial for interpreting experimental data and assigning spectral features to specific molecular motions and electronic transitions.

Methodologies such as DFT with hybrid functionals like B3LYP are commonly employed. researchgate.net For enhanced accuracy, especially for systems with non-covalent interactions or complex electronic structures, basis sets like 6-311++G(d,p) are utilized. researchgate.net Time-Dependent DFT (TD-DFT) is the standard approach for calculating excited states and simulating electronic absorption spectra. researchgate.netnih.gov

In studies of related fluorinated ketones, such as 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione and various polychlorinated dibenzo-p-dioxins, theoretical calculations have successfully reproduced experimental spectra. researchgate.netnih.gov For instance, calculated harmonic wavenumbers and absorption spectra show good agreement with experimental findings, allowing for unambiguous isomer identification. nih.gov The analysis of vibrational modes in compounds like 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA), an analogue of the title compound, reveals characteristic frequencies for C-CF₃ stretching, CF₃ deformation, and rocking vibrations. researchgate.net These studies demonstrate that theoretical calculations can reliably predict the vibrational signatures of the CF₃ group and adjacent carbonyls. researchgate.net

Below is a table illustrating typical vibrational frequency assignments for a related fluorinated β-diketone, 1,1,1-trifluoro-2,4-pentanedione (TFAA), derived from theoretical calculations. This provides a reference for the expected vibrational modes in this compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Key Atomic Contributions |

|---|---|---|

| C-CF₃ Stretching | ~858-868 | Stretching of the bond between the carbonyl carbon and the trifluoromethyl group. researchgate.net |

| Symmetric CF₃ Deformation | ~728 | Symmetric bending motion of the three fluorine atoms. researchgate.net |

| Asymmetric CF₃ Deformation | ~517-589 | Asymmetric bending motions of the trifluoromethyl group. researchgate.net |

| CF₃ In-plane Rocking | ~315 | Rocking motion of the CF₃ group within the molecular plane. researchgate.net |

| C=O Stretching | ~1640-1750 | Stretching of the carbonyl group bonds, sensitive to the electronic environment. researchgate.net |

Excited State Dynamics and Photophysical Property Prediction (e.g., Judd-Ofelt's and Malta's Models)

The study of excited-state dynamics involves understanding the fate of a molecule after it absorbs light. Computational methods can map out potential energy surfaces of electronic states, identifying pathways for energy dissipation, such as fluorescence, phosphorescence, or non-radiative decay through conical intersections. nih.gov For molecules like 1,1-difluoroethene, ab initio calculations have been used to investigate the potential energy surfaces of its lowest electronic states to understand dissociation dynamics following photoionization. nih.gov Such studies reveal how the molecule's structure evolves in the excited state and which decay channels are most probable. nih.govresearchgate.net

The photophysical properties of a molecule are dictated by these dynamics. While direct computational studies on the excited-state dynamics of this compound are not widely available, research on analogous systems like 3-hydroxyflavone (B191502) anions shows that a combination of spectroscopy and quantum chemistry calculations can unravel complex decay pathways, distinguishing between different excited species and their lifetimes. unige.ch

It is important to note that Judd-Ofelt and Malta's models are specialized theoretical frameworks used almost exclusively for predicting the photophysical properties of lanthanide and actinide ions (f-block elements). mdpi.com These models rationalize the intensities of f-f electronic transitions within the coordination sphere of a metal ion. mdpi.com They are not applicable to the prediction of photophysical properties for small organic molecules like this compound, which lack the requisite f-orbitals. The photophysics of such organic molecules are instead governed by principles of molecular orbital theory and the dynamics on their electronic potential energy surfaces. researchgate.netunige.ch

Interaction Energy Calculations within Supramolecular Architectures

Computational chemistry is a powerful tool for quantifying the non-covalent interactions that govern the formation of supramolecular architectures. In fluorinated organic compounds, interactions involving fluorine, such as C–H···F hydrogen bonds, play a significant role in determining crystal packing and molecular self-assembly. nih.gov

Theoretical calculations can precisely determine the energy of these weak interactions. Studies on fluorinated systems have shown that C–H···F interaction energies typically range from 2 to 20 kJ/mol. nih.gov While individually weak, the cumulative effect of these interactions can be substantial, guiding molecular association and defining the final supramolecular structure. nih.gov

Plane-wave pseudopotential formalism, a DFT-based method, is used to calculate the total energy per unit cell of a crystal. nih.gov By comparing the energies of different possible crystal packing arrangements (polymorphs), researchers can predict the most thermodynamically stable structure. This approach has been used to understand how the position of fluorine atoms in isomers of silver fluorobenzenethiolates influences their crystal structures and thermal stability, revealing a direct link between the pattern of C–H···F contacts and the material's properties. nih.gov

The table below summarizes key intermolecular interactions relevant to the supramolecular assembly of organofluorine compounds, which would be applicable to this compound.

| Interaction Type | Typical Calculated Energy (kJ/mol) | Significance in Supramolecular Architecture |

|---|---|---|

| C–H···F Hydrogen Bonding | 2 - 20 | Guides molecular association and influences crystal packing patterns. nih.gov |

| π···π Stacking | Variable | Important for the assembly of aromatic-containing molecules; can be engineered to drive self-recognition processes. unizar.es |

| C–H···π Interactions | 5 - 10 | Contributes to the stability of crystal structures by allowing aliphatic or aromatic C-H groups to interact with π-systems. unizar.es |

| Halogen Bonding (e.g., C-F···O) | Variable | Directional interaction that can be used as a design element in crystal engineering. |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic methods using fluorine-containing building blocks is a major focus in medicinal chemistry and materials science. 1,1,1-Trifluoro-2,3-butanedione serves as an exemplary building block, providing a four-carbon scaffold equipped with a highly reactive trifluoromethyl-substituted diketone functionality.

This compound is a precursor for a variety of more complex fluorinated structures. The two adjacent carbonyl groups offer multiple reaction sites for nucleophilic attack, condensation, and cyclization reactions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group polarizes the adjacent carbonyl carbon, making it highly electrophilic and influencing the regioselectivity of chemical transformations. This allows for the controlled and predictable synthesis of molecules where the trifluoromethyl group is precisely positioned, a crucial aspect for designing active pharmaceutical ingredients and functional materials. Synthetic strategies using such building blocks are often more efficient than late-stage fluorination attempts.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to pharmaceutical and agrochemical research. The dicarbonyl moiety of this compound is an ideal starting point for constructing various heterocyclic rings through condensation reactions with dinucleophiles.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of dicarbonyl compounds. In the Knorr pyrazole (B372694) synthesis, a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) derivative. wikipedia.orgacs.org Although this compound is a 1,2-diketone, it readily undergoes condensation with hydrazines to form pyrazoles.

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. A key feature of using an unsymmetrical diketone like this compound is the potential for forming two different regioisomers. However, the reaction is often highly regiospecific. researchgate.netresearchgate.net The carbonyl carbon adjacent to the trifluoromethyl group is significantly more electrophilic than the carbonyl carbon next to the methyl group. Therefore, the initial nucleophilic attack by the hydrazine typically occurs at this more reactive site, leading to a predictable major product.

A similar principle applies to the synthesis of isoxazoles, which are analogous five-membered heterocycles containing one nitrogen and one oxygen atom. The Paal-Knorr synthesis can be adapted by reacting the diketone with hydroxylamine (B1172632) instead of hydrazine, again with the regiochemical outcome being directed by the differential reactivity of the two carbonyl groups.

Table 1: Regioselective Synthesis of Heterocycles

| Precursor | Reagent | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| This compound | Hydrazine (R-NHNH₂) | Trifluoromethyl-substituted pyrazole | Regiospecificity driven by the electrophilic CF₃-C=O group. |

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are core structures in numerous biologically active compounds, including nucleic acids (uracil, thymine, cytosine) and various drugs. wikipedia.org The classical Pinner synthesis involves the reaction of a β-dicarbonyl compound with an amidine, guanidine (B92328), or urea (B33335) to form the pyrimidine (B1678525) ring. wikipedia.orgmdpi.com

This compound can be used as the dicarbonyl component in such syntheses. For example, condensation with guanidine hydrochloride would lead to the formation of a 2-amino-pyrimidine derivative bearing both a methyl and a trifluoromethyl substituent. This reaction provides a direct route to highly functionalized, fluorinated pyrimidines that are of significant interest in medicinal chemistry. The reaction allows for the introduction of diverse substituents onto the pyrimidine core, depending on the choice of the N-C-N reagent. tandfonline.com

Role in the Development of Luminescent Materials for Optoelectronic Devices (e.g., OLEDs, Displays)

Lanthanide complexes are renowned for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes, which make them ideal for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), displays, and sensors. scirp.org A major challenge in utilizing lanthanide ions (e.g., Eu³⁺, Tb³⁺) is their very low absorption cross-sections. To overcome this, they are complexed with organic ligands that act as "antennas". scirp.orgresearchgate.net

β-Diketones are among the most effective antenna ligands. researchgate.net They absorb UV radiation, undergo efficient intersystem crossing to a triplet state, and then transfer this energy to the central lanthanide ion, which subsequently emits light. scirp.org this compound, in its enol form, is a precursor to a fluorinated β-diketonate ligand. The presence of the trifluoromethyl group is particularly advantageous for several reasons:

Enhanced Luminescence: Replacing C-H bonds with C-F bonds reduces non-radiative quenching pathways caused by high-frequency vibrations, leading to a significant increase in the luminescence intensity and quantum yield of the lanthanide complex. researchgate.net

Improved Stability: Fluorinated ligands can enhance the thermal and chemical stability of the complex.

Solubility and Volatility: The CF₃ group can modify the solubility and volatility of the complex, which is important for device fabrication.

Complexes formed between europium(III) and fluorinated β-diketonates, for instance, are known to exhibit strong red emission and are heavily researched for use as red phosphors in OLEDs. tandfonline.comscirp.org

Potential in the Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). Their high surface area, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis.

The introduction of fluorine into the organic linkers of MOFs (creating F-MOFs) has been shown to impart unique and beneficial properties. rsc.orgrsc.org Fluorination can significantly increase the hydrophobicity of the framework, enhance its chemical stability, and create unique electrostatic environments within the pores. researchgate.netalfa-chemistry.com These properties are highly desirable for applications such as the selective adsorption of CO₂ or hydrocarbons. rsc.org

While this compound is not a linker itself, its dicarbonyl functionality makes it an excellent starting material for the synthesis of fluorinated dicarboxylic acid or other multitopic linkers. Through standard organic transformations, the ketone groups can be converted into coordinating groups (like carboxylates or pyridyls), while preserving the trifluoromethyl moiety. By using this synthetic strategy, the specific properties of the CF₃ group can be engineered into the porous architecture of a MOF, demonstrating the potential of this compound as a second-generation building block for advanced porous materials.

Tautomeric Equilibria and Intramolecular Interactions

Keto-Enol Tautomerism and Quantitative Equilibrium Constants

1,1,1-Trifluoro-2,3-butanedione, like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. The keto form contains two adjacent carbonyl groups, while the enol form consists of a carbon-carbon double bond with a hydroxyl group on one of the carbons. The presence of the electron-withdrawing trifluoromethyl group significantly influences the position of this equilibrium.

Studies have shown that for many ketones and aldehydes, the keto form is generally favored at equilibrium. masterorganicchemistry.com However, in 1,3-dicarbonyl systems like 2,4-pentanedione, the enol form can be significantly stabilized, comprising as much as 85% of the mixture under normal conditions. libretexts.org This stabilization is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond. libretexts.org The introduction of a trifluoromethyl group, as in this compound, further shifts the equilibrium. Research on various trifluoromethyl-β-diketones indicates that they predominantly exist as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net The equilibrium constant (KT = [enol]/[keto]) for this tautomerization is a key quantitative measure. For instance, the enol tautomer of acetoacetic acid can range from less than 2% in D2O to 49% in CCl4, highlighting the strong solvent dependency. masterorganicchemistry.com

Table 1: Keto-Enol Equilibrium Data for Selected β-Dicarbonyl Compounds

| Compound | Solvent | % Enol | Reference |

| 2,4-Pentanedione | Neat | 85% | libretexts.org |

| Acetoacetic Acid | D₂O | <2% | masterorganicchemistry.com |

| Acetoacetic Acid | CCl₄ | 49% | masterorganicchemistry.com |

This table illustrates the influence of structure and solvent on the keto-enol equilibrium.

Stability and Energetics of Enol Forms, Including cis-Enol Isomers

The enol form of this compound can exist as different isomers, with the cis-enol forms being particularly stable due to the formation of a six-membered chelated ring via an intramolecular hydrogen bond. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these isomers. researchgate.net For the related compound 1,1,1-trifluoro-pentane-2,4-dione, the energy difference between the two stable cis-enol forms is calculated to be only 5.89 kJ/mol, indicating that both can coexist. researchgate.net The stability of enol forms is enhanced by factors that stabilize alkenes, such as conjugation and substitution. masterorganicchemistry.com In asymmetrical β-diketones, the enol form that maximizes conjugation is generally favored. libretexts.orgresearchgate.net

The presence of a trifluoromethyl group generally shifts the equilibrium towards the enol tautomer. This is attributed to the destabilization of the ketone form by the strong electron-withdrawing nature of the CF₃ group. mit.edu

Strength and Nature of Intramolecular Hydrogen Bonds

A defining feature of the cis-enol tautomer of this compound is a strong intramolecular hydrogen bond (IHB). This bond forms a pseudo-aromatic six-membered ring, significantly contributing to the stability of the enol form. researchgate.net The strength of this hydrogen bond is influenced by the substituents on the β-dicarbonyl framework.

Theoretical calculations for 1,1,1-trifluoro-pentane-2,4-dione suggest an IHB strength of approximately 57 kJ/mol for the most stable conformer. researchgate.net This is stronger than that of hexafluoroacetylacetone (B74370) but weaker than that of acetylacetone. researchgate.net The electron-withdrawing trifluoromethyl group can reduce the IHB strength by decreasing the negative charge on the carbonyl oxygen atom involved in the bond. researchgate.net NMR spectroscopic studies on similar β-diketones have shown that the proton involved in the IHB is located in a very strong hydrogen bond between the two oxygen atoms. rsc.org

Influence of Solvent Environment on Tautomeric Preferences and Equilibria

The solvent environment plays a crucial role in determining the position of the keto-enol equilibrium. masterorganicchemistry.comresearchgate.net In nonpolar solvents, trifluoromethyl-β-diketones are found to exist as a mixture of two chelated cis-enol forms. researchgate.net This is because in the absence of competing solvent interactions, the stabilizing intramolecular hydrogen bond of the enol form is favored. masterorganicchemistry.com

In contrast, polar protic solvents like water or alcohols can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with both the keto and enol tautomers. fiveable.me This can lead to a shift in the equilibrium towards the more polar keto form. researchgate.net The tautomeric equilibrium of β-ketonitriles, for example, shows a clear dependence on solvent polarity, with more polar solvents increasing the proportion of the more polar enol form. researchgate.net The use of theoretical models, such as the polarized continuum model (PCM), helps in predicting the behavior of tautomeric equilibria in different solvents. researchgate.net

Advanced Structural Analysis and Intermolecular Interactions

Crystal Engineering and Supramolecular Architecture Formation

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The formation of the supramolecular architecture of 1,1,1-trifluoro-2,3-butanedione in the solid state would be a directed process guided by the molecule's inherent functionalities. The primary interactions expected to drive the self-assembly of this compound are hydrogen bonds and halogen bonds, alongside weaker van der Waals forces.

The formation of a supramolecular assembly from this compound would involve the recognition and binding of individual molecules to form a well-defined, extended network. The specific geometry and connectivity of this network would be determined by the directionality and strength of the intermolecular interactions. While one-dimensional chains or two-dimensional layered structures are common motifs in supramolecular assemblies, the potential for more complex three-dimensional frameworks exists, depending on the interplay of the various non-covalent forces at play.

Analysis of Intermolecular Hydrogen Bonding Networks in Solid-State Structures

Although this compound does not possess traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through its two oxygen atoms of the carbonyl groups. In the presence of suitable donor molecules, or even through weaker C-H···O interactions from its own methyl group, a network of hydrogen bonds could be established.

π-π Stacking and Other Non-Covalent Interactions

More significant for this compound are other non-covalent interactions, particularly those involving the fluorine atoms. Halogen bonding, where a halogen atom acts as an electrophilic center, is a powerful tool in crystal engineering. The highly polarized fluorine atoms of the trifluoromethyl group can participate in C-F···O=C or C-F···F-C interactions. These interactions, though often considered weak, can be numerous and collectively play a substantial role in the stabilization of the crystal structure. The strength of these interactions can range from 1 to 4 kcal/mol, and in some cases, even higher. Furthermore, dipole-dipole interactions arising from the polar C=O and C-F bonds will be a major contributor to the cohesive energy of the crystal.

Isomorphic Differences and Molecular Packing in Crystal Structures

Isomorphism refers to the phenomenon where different compounds crystallize in the same or very similar structures. The potential for this compound to form isomorphous structures with other compounds would depend on similarities in molecular shape, size, and the nature of their intermolecular interactions. For instance, substitution of the methyl group with other small alkyl groups might lead to isostructural crystals.

Future Research Avenues and Emerging Trends

Exploration of Novel Catalytic Applications

The electrophilic nature of the carbonyl carbons in 1,1,1-trifluoro-2,3-butanedione makes it an intriguing candidate for the development of new catalytic systems. Future investigations are likely to focus on several key areas:

Lewis Acid Catalysis: Research into the use of this compound and its derivatives as precursors for novel Lewis acid catalysts is a promising avenue. The fluorinated diketone can act as a ligand for various metals, with the potential to tune the catalyst's reactivity and selectivity in a range of organic transformations.

Asymmetric Catalysis: The development of chiral catalysts derived from this compound for asymmetric synthesis represents a significant opportunity. By introducing chirality into the ligand structure, researchers can aim to control the stereochemical outcome of reactions, producing enantiomerically pure compounds that are crucial in the pharmaceutical and agrochemical industries.

Organocatalysis: The potential of this compound to act as an organocatalyst itself, or as a precursor to one, warrants further exploration. Its electrophilic centers could activate substrates for subsequent reactions, offering a metal-free alternative to traditional catalysis.

A summary of potential catalytic applications is presented in the table below.

| Catalysis Area | Potential Role of this compound | Target Reactions |

| Lewis Acid Catalysis | Ligand for metal centers to enhance catalytic activity and selectivity. | Diels-Alder reactions, Friedel-Crafts alkylations, aldol (B89426) reactions. |

| Asymmetric Catalysis | Precursor for chiral ligands to induce stereocontrol. | Asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. |

| Organocatalysis | Direct use as an electrophilic activator or precursor for organocatalysts. | Michael additions, Mannich reactions, and other nucleophilic additions. |

Development of Advanced Functional Materials based on this compound Complexes

The ability of this compound to form stable complexes with a variety of metal ions opens the door to the creation of advanced functional materials with tailored properties.

Luminescent Materials: Metal complexes incorporating this compound as a ligand could exhibit interesting photophysical properties. Future research could focus on synthesizing and characterizing such complexes for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The trifluoromethyl group can enhance properties like volatility and solubility, which are advantageous for material processing.

Magnetic Materials: The design of polynuclear complexes and coordination polymers using this compound as a bridging ligand could lead to new magnetic materials. The specific arrangement of metal centers and the electronic effects of the fluorinated ligand can influence the magnetic coupling between metal ions, potentially leading to materials with single-molecule magnet or magnetic ordering behavior.

Porous Materials: Incorporation of this compound-based linkers into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising direction. The resulting porous materials could have applications in gas storage and separation, catalysis, and sensing, with the fluorinated component potentially enhancing selectivity for specific guest molecules.

In-depth Mechanistic Studies of Specific Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new reactions.

Computational and Spectroscopic Analysis: Future studies will likely employ a combination of computational modeling (e.g., density functional theory) and advanced spectroscopic techniques (e.g., in-situ NMR and IR) to elucidate reaction pathways. This can provide insights into transition states, reaction intermediates, and the role of catalysts in transformations involving this compound. For instance, detailed mechanistic studies on cascade reactions can reveal the specific catalytic activity and reaction pathways. nih.gov

Kinetics and Thermodynamics: A thorough investigation of the kinetics and thermodynamics of reactions involving this diketone will enable better control over reaction outcomes. Understanding the factors that govern reaction rates and equilibria will facilitate the development of more efficient and selective synthetic protocols.

Key areas for mechanistic investigation are outlined below.

| Research Focus | Techniques | Objectives |

| Reaction Pathway Elucidation | DFT Calculations, In-situ NMR, Isotope Labeling | To identify intermediates, transition states, and the role of catalysts. nih.gov |

| Kinetic Profiling | Reaction Calorimetry, Stopped-Flow Spectroscopy | To determine rate laws, activation energies, and optimize reaction conditions. |

| Thermodynamic Analysis | Calorimetry, Computational Chemistry | To understand reaction equilibria and predict product distributions. |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The development of more sustainable and efficient chemical processes is a major goal of modern chemistry. This compound can play a role in this transition through its integration into flow chemistry and other green synthetic methodologies.

Continuous Flow Synthesis: The properties of this compound and its derivatives make them well-suited for use in continuous flow reactors. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis. durham.ac.uk Future research will likely focus on adapting reactions involving this compound to flow conditions, leading to more efficient and scalable production of valuable fluorinated molecules.

Green Solvents and Catalysts: Exploring the use of this compound in reactions that utilize environmentally benign solvents (e.g., water, supercritical CO2) and recoverable or reusable catalysts is a key area for future work. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis.

Atom Economy: Designing new synthetic routes that incorporate this compound with high atom economy will be a priority. This involves maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Q & A

Q. What contradictions exist in reported crystallographic data for this compound derivatives, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products